Azidothymidine;AZT;ZDV
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Overview
Description
Azidothymidine, also known as Zidovudine, is a nucleoside analog reverse-transcriptase inhibitor. It was the first antiretroviral medication used to prevent and treat HIV/AIDS. Azidothymidine is generally recommended for use in combination with other antiretrovirals to prevent mother-to-child transmission during birth or after potential exposure .
Preparation Methods
Azidothymidine can be synthesized from thymidine through a series of chemical reactions. The synthetic route involves the substitution of the 3’ hydroxyl group of thymidine’s deoxyribose sugar with an azido group (N3). This process includes several steps such as protection of the hydroxyl group, dehalogenation, acylation, elimination, azidation, and deprotection .
Chemical Reactions Analysis
Azidothymidine undergoes various chemical reactions, including:
Substitution Reactions: The azido group is introduced through a substitution reaction.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Elimination Reactions: Used in the synthetic process to prepare intermediates. Common reagents include halothymidine, acylating agents, and azidating agents. .
Scientific Research Applications
Azidothymidine has a wide range of applications in scientific research:
Medicine: Primarily used in the treatment of HIV/AIDS as part of highly active antiretroviral therapy (HAART). .
Biology: Used in studies related to viral replication and the inhibition of reverse transcriptase.
Chemistry: Employed in the synthesis of various nucleoside analogs and as a model compound for studying nucleoside analogs
Mechanism of Action
Azidothymidine works by inhibiting the enzyme reverse transcriptase that HIV uses to make DNA. This inhibition prevents the replication of the virus. The compound is incorporated into the viral DNA, causing chain termination due to the lack of a 3’ hydroxyl group necessary for forming phosphodiester bonds .
Comparison with Similar Compounds
Azidothymidine is unique among nucleoside analog reverse-transcriptase inhibitors due to its early discovery and widespread use. Similar compounds include:
Lamivudine: Another nucleoside analog used in combination with azidothymidine.
Abacavir: Often used in combination therapies with azidothymidine.
Tenofovir: A nucleotide analog reverse-transcriptase inhibitor with a similar mechanism of action but different chemical structure
Azidothymidine’s uniqueness lies in its historical significance as the first antiretroviral drug and its continued use in combination therapies to manage HIV/AIDS effectively .
Properties
Molecular Formula |
C10H15N5O4 |
---|---|
Molecular Weight |
269.26 g/mol |
IUPAC Name |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H15N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h5-8,16H,2-4H2,1H3,(H,12,17,18)/t5?,6-,7+,8+/m0/s1 |
InChI Key |
UZMZEOFNOSIBIL-UNYLCCJPSA-N |
Isomeric SMILES |
CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |
Canonical SMILES |
CC1CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
Origin of Product |
United States |
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